molecular formula C47H27N4Na3O7 B12926316 4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]

4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]

Cat. No.: B12926316
M. Wt: 828.7 g/mol
InChI Key: GHSKRCLKGBYCOW-UHFFFAOYSA-K
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Description

4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the porphyrin family, which are macrocyclic compounds widely studied for their roles in biological systems and industrial applications.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][1].

Major Products

Scientific Research Applications

4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.

    Biology: Studied for its role in mimicking natural enzymes and its potential in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its antimicrobial properties and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a component in solar cells[][1].

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Photosensitization: Absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components.

    Catalysis: Acts as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions.

    Metal Ion Coordination: Forms complexes with metal ions, which can enhance its catalytic and photophysical properties[][1].

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Similar structure but lacks the sodium benzoate groups.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of hydroxy groups.

    5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammonium groups, providing different solubility and reactivity properties[][1].

Properties

Molecular Formula

C47H27N4Na3O7

Molecular Weight

828.7 g/mol

IUPAC Name

trisodium;4-[10,20-bis(4-carboxylatophenyl)-15-(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C47H30N4O7.3Na/c52-32-15-13-28(14-16-32)44-39-23-21-37(50-39)42(26-3-9-30(10-4-26)46(55)56)35-19-17-33(48-35)41(25-1-7-29(8-2-25)45(53)54)34-18-20-36(49-34)43(38-22-24-40(44)51-38)27-5-11-31(12-6-27)47(57)58;;;/h1-24,48,51-52H,(H,53,54)(H,55,56)(H,57,58);;;/q;3*+1/p-3

InChI Key

GHSKRCLKGBYCOW-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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